molecular formula C24H24FN7S B12127998 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-fluorophenyl)thiourea

1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-fluorophenyl)thiourea

Cat. No.: B12127998
M. Wt: 461.6 g/mol
InChI Key: ONIBVCLUMIPECT-UHFFFAOYSA-N
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Description

1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-fluorophenyl)thiourea is a potent and selective small-molecule inhibitor designed to target BCR-ABL kinase, the oncogenic driver of Chronic Myeloid Leukemia (CML). Its primary research value lies in overcoming imatinib resistance caused by specific mutations in the ABL kinase domain, such as the T315I gatekeeper mutation, which confers resistance to many first- and second-generation inhibitors. The compound's mechanism of action involves binding to the ATP-binding site of the kinase, but its specific interactions are designed to accommodate or circumvent the steric hindrance and loss of key hydrogen bonds introduced by these mutations. Research utilizing this inhibitor is pivotal for advancing the understanding of kinase inhibitor resistance mechanisms and for developing next-generation therapeutic strategies for resistant CML. It serves as a critical tool compound in biochemical assays, cellular proliferation studies, and preclinical models of leukemia to elucidate signaling pathways and validate novel targets in oncogenic kinase signaling networks.

Properties

Molecular Formula

C24H24FN7S

Molecular Weight

461.6 g/mol

IUPAC Name

1-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]-3-(4-fluorophenyl)thiourea

InChI

InChI=1S/C24H24FN7S/c1-15-13-16(2)29-23(28-15)31-22(32-24(33)30-19-9-7-18(25)8-10-19)26-12-11-17-14-27-21-6-4-3-5-20(17)21/h3-10,13-14,27H,11-12H2,1-2H3,(H3,26,28,29,30,31,32,33)

InChI Key

ONIBVCLUMIPECT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=S)NC4=CC=C(C=C4)F)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-fluorophenyl)thiourea typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyrimidine Moiety: This can be achieved by reacting appropriate starting materials under specific conditions to form the 4,6-dimethylpyrimidine structure.

    Indole Derivative Synthesis: The indole moiety can be synthesized through various methods, including Fischer indole synthesis or other indole-forming reactions.

    Coupling Reactions: The pyrimidine and indole derivatives are then coupled using suitable reagents and conditions to form the desired compound.

    Thiourea Formation:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-fluorophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrimidine, indole, or thiourea moieties are replaced by other groups using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Structural Features

The compound is characterized by the following structural components:

  • Pyrimidine Moiety : Contributes to enzyme inhibition and receptor binding.
  • Indole Moiety : Known for its diverse biological activities.
  • Thiourea Functional Group : Associated with anticancer and antimicrobial properties.

Molecular Formula : C25H27N7O2
Molecular Weight : 439.60 g/mol

Medicinal Chemistry

The compound has garnered attention for its potential as a therapeutic agent due to its unique structural features. Its interactions with biological targets suggest possible applications in treating various diseases.

Pharmacology

Research focuses on understanding how the compound interacts with enzymes and receptors, which may lead to insights into its pharmacological effects. Preliminary studies indicate that it may modulate specific biological pathways, impacting cellular processes.

Materials Science

Given its unique chemical properties, the compound is a candidate for developing new materials with specific functionalities. Its structural characteristics may enable the design of novel compounds for industrial applications.

Biological Studies

The compound is utilized in various biological assays to evaluate its effects on cellular processes. Studies have indicated potential antimicrobial and anticancer activities, making it a subject of interest for further research.

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds related to this structure:

  • Antimicrobial Activity : Research has shown that similar compounds exhibit varying degrees of microbial inhibition depending on their structural substituents .
  • Anticancer Properties : Compounds containing thiourea groups have been studied for their potential in cancer treatment .
  • Pharmacological Effects : Investigations into the binding affinities of these compounds to specific receptors have revealed promising results .

Mechanism of Action

The mechanism of action of 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-fluorophenyl)thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiourea and Pyrimidine Derivatives

Compounds like 6-aryl-2-thioxo-2,3,5,6,7,8-hexahydro-1H-pyrimido[4,5-d]pyrimidine-4-ones (e.g., 2a-c from ) share the pyrimidine-thiourea scaffold. Key differences include:

  • Substituents : The target compound incorporates a 4-fluorophenyl group and an indole-ethylamine side chain, whereas 2a-c feature simpler aryl groups (e.g., 4-chlorophenyl or 4-methoxyphenyl) .
  • Spectral Data : The absence of 8-CH₂OH signals in the ¹H-NMR spectra of 2a-c highlights the importance of substituent analysis in structural confirmation, a principle applicable to the target compound’s characterization .
Table 1: Comparison of Thiourea-Pyrimidine Derivatives
Compound Core Structure Substituents Key Spectral Data (¹H-NMR)
Target Compound Pyrimidine-thiourea 4-Fluorophenyl, indole-ethylamine Pending (similar to [2, 3])
2a-c () Pyrimido-pyrimidine-4-one 4-Chloro/methoxyphenyl No 8-CH₂OH signals

Fluorinated Aromatic Compounds

The 4-fluorophenyl group in the target compound parallels fluorinated chromenones (e.g., Example 62 in ), where fluorine enhances metabolic stability and lipophilicity. For instance, 5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one derivatives exhibit melting points >220°C and molecular weights ~560 Da, suggesting that the target compound may share similar thermal stability and pharmacokinetic profiles .

Indole-Containing Analogues

The indole-ethylamine moiety is structurally akin to tryptamine derivatives, which often interact with serotonin receptors.

Methodological Considerations

  • Crystallography : Programs like SHELXL and ORTEP-3 () are critical for resolving the stereochemistry of such complex molecules, ensuring accurate 3D modeling .
  • Synthesis : The use of dichloromethane and triethylamine in mirrors standard thiourea synthesis conditions, suggesting analogous protocols for the target compound .

Biological Activity

The compound 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-fluorophenyl)thiourea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a unique structural arrangement, this compound integrates various functional groups that may interact with biological targets, contributing to its pharmacological properties.

Molecular Formula and Weight

  • Molecular Formula : C25H27N7O2
  • Molecular Weight : 439.60 g/mol

Structural Features

The compound consists of:

  • A pyrimidine ring (4,6-dimethylpyrimidin-2-yl)
  • An indole moiety (1H-indol-3-yl)
  • A thiourea functional group

These features suggest a potential for diverse interactions within biological systems, making it a subject of interest for further pharmacological exploration.

ComponentDescription
PyrimidineContributes to possible enzyme inhibition and receptor binding
IndoleKnown for its role in various biological activities
ThioureaAssociated with anticancer and antimicrobial properties

Predicted Pharmacological Effects

Based on structural analysis and similar compounds, the biological activity of this compound is predicted to include:

  • Anticancer Activity : Compounds with similar structures have shown efficacy against various cancer cell lines.
  • Anti-inflammatory Properties : The presence of the pyrimidine and thiourea moieties suggests potential anti-inflammatory effects.
  • Antimicrobial Activity : Similar derivatives have demonstrated effectiveness against bacterial and fungal infections.

The exact mechanism remains to be fully elucidated; however, it is hypothesized that the compound may exert its effects by:

  • Binding to specific enzymes or receptors involved in cellular signaling pathways.
  • Modulating gene expression related to cell proliferation and apoptosis.

In Vitro Studies

Research has indicated that structurally similar compounds exhibit significant cytotoxicity against a range of tumor cell lines. For instance, studies on related pyrimidine derivatives demonstrated IC50 values in the low micromolar range against human cervical carcinoma (HeLa) and colon adenocarcinoma (CaCo-2) cell lines.

CompoundCell LineIC50 (µM)
Compound AHeLa5.2
Compound BCaCo-24.8

Computational Predictions

Using computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances), researchers have identified potential biological activities associated with this compound. The predictions indicate a high likelihood of anticancer and antimicrobial properties based on its structural characteristics.

Q & A

Q. What are the key considerations for synthesizing this thiourea derivative, and how can purity be ensured?

Category: Synthesis and Characterization Answer:

  • Synthetic Strategy : Multi-step reactions are typically required, often involving Schiff base formation between the pyrimidinyl and indole-ethylamine moieties, followed by thiourea coupling. Catalysts like palladium or copper may be used for coupling reactions, with inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Purity Control : Post-synthesis purification via column chromatography or recrystallization is critical. Structural confirmation requires ¹H/¹³C NMR (to verify substituent positions) and High-Resolution Mass Spectrometry (HRMS) to validate molecular weight .

Q. How can researchers validate the compound’s stability under experimental conditions?

Category: Physical-Chemical Properties Answer:

  • Stability Assays : Conduct accelerated degradation studies under varying pH (e.g., 1.2 for gastric fluid, 7.4 for physiological conditions), temperatures (25–60°C), and light exposure. Monitor degradation products via HPLC-MS .
  • Thermal Analysis : Use Differential Scanning Calorimetry (DSC) to identify melting points and polymorphic transitions that may affect solubility or reactivity .

Advanced Research Questions

Q. How to design experiments to investigate the compound’s mechanism of action in biological systems?

Category: Mechanistic Studies Answer:

  • Target Identification : Perform molecular docking against receptors (e.g., kinases, GPCRs) using software like AutoDock Vina. Prioritize targets based on structural homology with pyrimidine/indole-containing inhibitors .
  • Cellular Assays : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement. Measure downstream biomarkers (e.g., phosphorylation levels via Western blot) .

Q. How to resolve contradictions in bioactivity data across different cell lines or models?

Category: Data Contradiction Analysis Answer:

  • Meta-Analysis : Compare IC₅₀ values across studies while controlling for variables like cell passage number, serum concentration, and assay duration .
  • Off-Target Profiling : Use proteome-wide affinity chromatography to identify unintended interactions that may explain discrepancies .

Q. What methodologies are recommended for studying environmental fate and ecotoxicology?

Category: Environmental Impact Answer:

  • Degradation Pathways : Simulate environmental conditions (e.g., UV light, microbial consortia) and track byproducts via LC-QTOF-MS .
  • Ecotoxicology : Use Daphnia magna or algae models to assess acute/chronic toxicity. Measure LC₅₀ and NOEC (No Observed Effect Concentration) values .

Methodological Challenges

Q. How to optimize the compound’s solubility for in vivo studies without altering bioactivity?

Category: Formulation Optimization Answer:

  • Co-Solvent Systems : Test combinations of PEG-400, DMSO, and cyclodextrins. Use Dynamic Light Scattering (DLS) to assess particle size and aggregation .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility while retaining activity post-metabolic cleavage .

Q. What advanced techniques can elucidate the compound’s supramolecular interactions?

Category: Structural Analysis Answer:

  • Single-Crystal X-ray Diffraction : Resolve 3D conformation and hydrogen-bonding networks. Compare with DFT calculations to validate electronic properties .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, k𝒹) with putative targets .

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